molecular formula C12H10F2N2S2 B11714455 3,3'-Dithiobis(2-fluoro-5-methylpyridine)

3,3'-Dithiobis(2-fluoro-5-methylpyridine)

Cat. No.: B11714455
M. Wt: 284.4 g/mol
InChI Key: WITIULRGLPUXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dithiobis(2-fluoro-5-methylpyridine) is an organic compound with the molecular formula C12H10F2N2S2 It is characterized by the presence of two pyridine rings, each substituted with a fluorine atom and a methyl group, connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobis(2-fluoro-5-methylpyridine) typically involves the coupling of 2-fluoro-5-methylpyridine with a disulfide reagent under specific reaction conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of 2-fluoro-5-methylpyridine-3-boronic acid with a disulfide reagent in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of the desired disulfide compound.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dithiobis(2-fluoro-5-methylpyridine) may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobis(2-fluoro-5-methylpyridine) can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The fluorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3,3’-Dithiobis(2-fluoro-5-methylpyridine) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis(2-fluoro-5-methylpyridine) involves its interaction with molecular targets through its disulfide bond and pyridine rings. The disulfide bond can undergo redox reactions, allowing the compound to act as a redox mediator. The pyridine rings can participate in coordination chemistry, binding to metal ions and other molecules. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dithiobis(2-chloropyridine): Similar structure but with chlorine atoms instead of fluorine.

    3,3’-Dithiobis(2-methylpyridine): Similar structure but without fluorine atoms.

    3,3’-Dithiobis(2-aminopyridine): Similar structure but with amino groups instead of fluorine.

Uniqueness

3,3’-Dithiobis(2-fluoro-5-methylpyridine) is unique due to the presence of both fluorine and methyl groups on the pyridine rings, which can influence its chemical reactivity and interactions. The fluorine atoms can enhance the compound’s stability and electron-withdrawing properties, while the methyl groups can affect its steric and electronic characteristics.

Properties

Molecular Formula

C12H10F2N2S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-fluoro-3-[(2-fluoro-5-methylpyridin-3-yl)disulfanyl]-5-methylpyridine

InChI

InChI=1S/C12H10F2N2S2/c1-7-3-9(11(13)15-5-7)17-18-10-4-8(2)6-16-12(10)14/h3-6H,1-2H3

InChI Key

WITIULRGLPUXIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)SSC2=C(N=CC(=C2)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.